9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole
Overview
Description
9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C24H14BrNO and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents : A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Organic Light-Emitting Diodes (OLEDs) : Compounds including 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole have been used as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), showing excellent performance and efficiency (Deng et al., 2013).
Green Phosphorescent Organic Light-Emitting Diodes : Novel host materials including this compound have been applied to fabricate green phosphorescent organic light-emitting devices, demonstrating outstanding electroluminescence performance (Hu et al., 2017).
Genotoxicity and Epigenotoxicity in Cancer Cells : Carbazole compounds have been tested for their genotoxic and epigenetic effects on wild-type p53 MCF-7 breast adenocarcinoma cells. Small modifications in the substitution patterns of carbazoles can have profound effects on their intrinsic genotoxic and epigenetic properties (Luparello et al., 2021).
Cytotoxic and Antiplatelet Activities : Dibenzofuran- and carbazole-substituted oximes were prepared and evaluated for their cytotoxic and antiplatelet activities. Certain compounds exhibited potent inhibitory activity against platelet aggregation (Wang et al., 2004).
Metal-Free Electrochemical Synthesis : An unprecedented metal-free electrochemical method for the synthesis of complex dibenzo[b,d]furans and 9H-carbazoles has been developed, featuring low cost, controllable chemoselectivity, and excellent functional group tolerance (Luo et al., 2021).
properties
IUPAC Name |
9-(8-bromodibenzofuran-2-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrNO/c25-15-9-11-23-19(13-15)20-14-16(10-12-24(20)27-23)26-21-7-3-1-5-17(21)18-6-2-4-8-22(18)26/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUDTGWLYIMSKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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